Imidazo[1,2-a]pyridin-6-ol

Catalog No.
S1903191
CAS No.
885275-62-7
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridin-6-ol

CAS Number

885275-62-7

Product Name

Imidazo[1,2-a]pyridin-6-ol

IUPAC Name

imidazo[1,2-a]pyridin-6-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h1-5,10H

InChI Key

YEEIQZOHERKVAK-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN2C=C1O

Canonical SMILES

C1=CC2=NC=CN2C=C1O

Potential as an Anti-Cancer Agent:

One area of exploration for Imidazo[1,2-a]pyridin-6-ol lies in its potential as an anti-cancer agent. A study published in the National Institutes of Health's PMC database designed and synthesized a series of derivatives based on the Imidazo[1,2-a]pyridine scaffold, noting the importance of this group in known PI3Kα inhibitors TAK-117 and HS-173 []. PI3Kα is a protein involved in cell growth and proliferation, and its inhibition can be a target for cancer treatment. The study evaluated the inhibitory activity of these derivatives on PI3Kα and found promising results, suggesting further exploration of Imidazo[1,2-a]pyridin-6-ol and its analogs in cancer research [].

Imidazo[1,2-a]pyridin-6-ol is a nitrogen-containing heterocyclic compound characterized by its fused imidazole and pyridine rings. This compound is notable for its diverse biological activities and potential therapeutic applications. The structure consists of a pyridine ring fused to an imidazole ring, with a hydroxyl group at the 6-position of the pyridine. This configuration contributes to its unique chemical properties and reactivity.

  • Medicinal Chemistry: Some imidazopyridines exhibit biological activities, making them potential drug candidates [].
, primarily due to its functional groups. Key reactions include:

  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, often yielding derivatives that exhibit enhanced biological activity .
  • Cyclization: It can be synthesized through cyclization processes involving 2-aminopyridines and various electrophiles such as α-halo carbonyl compounds .
  • Oxidative Reactions: Recent studies have highlighted aerobic oxidative methods for synthesizing imidazo[1,2-a]pyridines, demonstrating the compound's compatibility with various functional groups under mild conditions .

Imidazo[1,2-a]pyridin-6-ol derivatives have shown significant biological activities, particularly in anticancer research. For instance:

  • Anticancer Properties: Compounds derived from imidazo[1,2-a]pyridin-6-ol exhibit submicromolar inhibitory activity against various tumor cell lines by targeting pathways such as PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties, making them candidates for further development in treating infectious diseases.

Several synthetic approaches have been developed for imidazo[1,2-a]pyridin-6-ol:

  • Condensation of 2-Aminopyridines: This method involves the reaction of 2-aminopyridines with α-halo carbonyl compounds or aldehydes under acidic conditions, producing various substituted imidazo[1,2-a]pyridines .
  • Metal-Free Catalysis: Recent advancements have introduced metal-free catalytic systems that promote the synthesis of imidazo[1,2-a]pyridines efficiently and environmentally friendly .
  • Cascade Reactions: Multi-component reactions involving cyanoacetohydrazide and various aldehydes have been reported to yield complex imidazo derivatives in high yields through sequential reactions without the need for catalysts .

Imidazo[1,2-a]pyridin-6-ol has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for cancer therapy due to their ability to inhibit critical enzymes involved in tumor growth.
  • Agricultural Chemicals: Some compounds exhibit herbicidal or fungicidal properties, suggesting potential use as agrochemicals.
  • Material Science: The unique properties of imidazo compounds make them suitable for developing new materials with specific electronic or optical characteristics.

Studies on the interactions of imidazo[1,2-a]pyridin-6-ol with biological targets have revealed insights into its mechanism of action:

  • Enzyme Inhibition: Research indicates that certain derivatives can effectively inhibit enzymes like PI3Kα, which is crucial in cancer cell signaling pathways.
  • Binding Affinity: Structural modifications of the compound have been shown to enhance binding affinity to target proteins, leading to improved biological efficacy in vitro and in vivo .

Imidazo[1,2-a]pyridin-6-ol shares structural similarities with several other heterocyclic compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Imidazo[1,2-b]pyridineFused Imidazole-PyridineDifferent fusion pattern; potential different reactivity
Pyrido[1,2-a]benzimidazoleFused BenzimidazoleExhibits distinct biological activities; used in anti-cancer research
QuinazolineBenzene-FusedKnown for its role as kinase inhibitors; broader applications in drug discovery

Uniqueness of Imidazo[1,2-a]pyridin-6-ol

The uniqueness of imidazo[1,2-a]pyridin-6-ol lies in its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This configuration not only influences its reactivity but also enhances its biological activity compared to similar compounds. The ability to form diverse derivatives through simple synthetic routes further distinguishes it within the class of nitrogen-containing heterocycles.

XLogP3

1.4

Wikipedia

Imidazo[1,2-a]pyridin-6-ol

Dates

Modify: 2023-08-16

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